molecular formula C12H15NO2 B2643991 Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 1620079-56-2

Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2643991
CAS No.: 1620079-56-2
M. Wt: 205.257
InChI Key: XCPCJJNHYKJTCR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS: 1620079-56-2) is a tetrahydroquinoline derivative featuring a methyl ester group at position 4 and a methyl substituent at position 1 of the heterocyclic ring. This compound is of interest in medicinal chemistry due to the tetrahydroquinoline scaffold, which is prevalent in bioactive molecules. Its synthesis typically involves transition metal-catalyzed reactions or cyclization strategies .

Properties

IUPAC Name

methyl 1-methyl-3,4-dihydro-2H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPCJJNHYKJTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Similar tetrahydroquinoline derivatives vary in substituents at positions 1, 4, and the aromatic ring, significantly altering their physicochemical and biological properties:

Compound Name Substituents Key Modifications
Methyl 1-isopropyl-6-methyl-THQ-4-carboxylate 1-isopropyl, 6-methyl Increased steric bulk at position 1
Methyl 7-nitro-1-isopropyl-THQ-4-carboxylate 1-isopropyl, 7-nitro Electron-withdrawing nitro group
Ethyl 4-methyl-1,3-dioxo-THIQ-4-carboxylate 1,3-dioxo, ethyl ester Polar dioxo groups enhancing reactivity
Methyl 7-iodo-1-isopropyl-THQ-4-carboxylate 1-isopropyl, 7-iodo Heavy atom for potential radiopharmacy

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂, I): Increase reactivity and polarity, as seen in the IR carbonyl stretch shifts (1735–1737 cm⁻¹ for esters) .
  • Steric Effects : Bulky substituents (e.g., isopropyl at position 1) reduce reaction yields in catalytic processes (e.g., 82% for 5.2b vs. lower yields for nitro derivatives) .
Spectroscopic Data
  • IR Spectroscopy: Methyl 1-methyl-THQ-4-carboxylate: Ester C=O stretch ~1735 cm⁻¹ (aligned with analogs) . Pyrroloquinoline derivatives (e.g., ): Additional amide C=O stretch at 1701 cm⁻¹ .
  • NMR :

    • Methyl groups in position 1 and 4 show characteristic δ 1.15–2.40 ppm (¹H) and 19.5–52.3 ppm (¹³C) across analogs .

Biological Activity

Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate (MMTHQ), a compound with a tetrahydroquinoline structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its neuroprotective properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H15_{15}NO2_2
  • Molecular Weight : Approximately 205.25 g/mol
  • Structural Features : The compound features a fused bicyclic system with a nitrogen atom, which is essential for its biological activity.

MMTHQ exhibits several mechanisms that contribute to its biological activity:

  • Neuroprotection :
    • MMTHQ has shown the ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells. This property is crucial in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Monoamine Oxidase Inhibition :
    • The compound acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. By inhibiting MAO, MMTHQ helps maintain higher levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation and cognitive function.
  • Glutamate Antagonism :
    • MMTHQ antagonizes glutamate receptors, reducing excitotoxicity—a process where excessive glutamate leads to neuronal damage. This action is particularly beneficial in preventing neuronal death associated with various neurological disorders.

Neuroprotective Effects

Several studies have investigated the neuroprotective effects of MMTHQ:

  • A study demonstrated that MMTHQ could protect against neurodegeneration in mouse models by reducing markers of oxidative stress and inflammation.
  • In another experiment using the maximal electroshock (MES) model for seizures, MMTHQ exhibited synergistic interactions with other antiepileptic drugs, enhancing its protective effects against seizures .

Case Studies

  • Study on Neurodegenerative Disease Models :
    • Researchers found that administration of MMTHQ significantly improved cognitive function in animal models of Alzheimer’s disease by decreasing amyloid-beta levels and enhancing synaptic plasticity.
  • Combination Therapy Research :
    • In combination with other drugs like clobazam and gabapentin, MMTHQ showed enhanced efficacy in controlling seizures without increasing side effects, indicating its potential as an adjunct therapy in epilepsy management .

Comparative Analysis of Related Compounds

The biological activity of MMTHQ can be compared with other related compounds within the tetrahydroquinoline class:

Compound NameMechanism of ActionUnique Properties
4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidAntimicrobial and neuroprotectiveExhibits significant activity against pathogens
Methyl 4-amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylateNeuroprotection via MAO inhibitionPotential applications in treating mood disorders
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolineAntioxidant propertiesDifferent reactivity due to carbonyl presence

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